Bienvenue dans la boutique en ligne BenchChem!

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide

Lipophilicity Membrane permeability Drug-likeness

The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide (CAS 1070807-05-4, molecular formula C14H14N6O2, molecular weight 298.30 g/mol) belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, a privileged heterocyclic scaffold with validated inhibitory activity against multiple therapeutic targets including the integrated stress response kinase GCN2 and the deubiquitinase USP28. The compound features an N3-ethyl substituent on the triazole ring and an N-phenylacetamide side chain at the 6-position of the pyrimidinone core, structural features that differentiate it from related in-class screening compounds and influence its physicochemical and potential pharmacological profile.

Molecular Formula C14H14N6O2
Molecular Weight 298.30 g/mol
CAS No. 1070807-05-4
Cat. No. B6533183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide
CAS1070807-05-4
Molecular FormulaC14H14N6O2
Molecular Weight298.30 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)N=N1
InChIInChI=1S/C14H14N6O2/c1-2-20-13-12(17-18-20)14(22)19(9-15-13)8-11(21)16-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,21)
InChIKeyHAAYCRQGIQWLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide (CAS 1070807-05-4): Scaffold Identity and Procurement-Relevant Characteristics


The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide (CAS 1070807-05-4, molecular formula C14H14N6O2, molecular weight 298.30 g/mol) belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, a privileged heterocyclic scaffold with validated inhibitory activity against multiple therapeutic targets including the integrated stress response kinase GCN2 [1] and the deubiquitinase USP28 [2]. The compound features an N3-ethyl substituent on the triazole ring and an N-phenylacetamide side chain at the 6-position of the pyrimidinone core, structural features that differentiate it from related in-class screening compounds and influence its physicochemical and potential pharmacological profile.

Why In-Class Substitution of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide Carries Scientific Risk


Triazolo[4,5-d]pyrimidine derivatives exhibit steep structure–activity relationships (SAR) where minor substituent changes at the N3 and N-phenylacetamide positions profoundly alter target potency, selectivity, and cellular activity. Published SAR for the GCN2 inhibitor series demonstrates that variations in the N3-alkyl group and the acetamide N-aryl substituent produce IC50 shifts exceeding 100-fold within the same scaffold [1]. Similarly, in the USP28 inhibitor series, the identity of the N-phenyl substituent is a critical determinant of USP28 versus USP7/LSD1 selectivity [2]. Consequently, a generic substitution with a close analog—such as the 3-methyl variant (CAS not publicly assigned) or the N-methylacetamide analog (CAS 1070807-20-3)—cannot be assumed to preserve the target binding profile, cellular permeability, or selectivity window of the 3-ethyl-N-phenylacetamide congener. The procurement of the exact compound is required to ensure experimental reproducibility and valid SAR extrapolation.

Quantitative Differentiation Evidence for 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide (CAS 1070807-05-4)


N3-Ethyl Substituent Imparts Predicted Lipophilicity Advantage Over 3-Methyl Analog for Membrane Permeability

The target compound (N3-ethyl) has a calculated LogP approximately 0.4–0.6 units higher than its 3-methyl analog (2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide), based on the additive contribution of the methylene group (π = +0.5). This lipophilicity increment is within the optimal range (LogP 1–4) for passive membrane permeability while remaining below thresholds associated with poor aqueous solubility or hERG liability. Published GCN2 inhibitor SAR demonstrates that N3-alkyl chain extension from methyl to ethyl modulates both enzymatic potency and cellular eIF2α phosphorylation inhibition, with ethyl-substituted analogs in the series achieving cellular IC50 values below 150 nM in HEK293T cells [1].

Lipophilicity Membrane permeability Drug-likeness

N-Phenylacetamide Moiety Provides Enhanced Target Binding Surface Relative to N-Methylacetamide Analog

The target compound bears an N-phenylacetamide group, which introduces a planar aromatic ring capable of π–π stacking and hydrophobic interactions with target protein binding pockets. In contrast, the N-methylacetamide analog (CAS 1070807-20-3) lacks this aromatic moiety entirely. Published SAR for [1,2,3]triazolo[4,5-d]pyrimidine USP28 inhibitors reveals that compounds with N-phenyl or substituted N-phenyl acetamide groups achieve single-digit micromolar IC50 values and selectivity over USP7 and LSD1 (IC50 > 100 μM) [1], whereas compounds lacking an N-aryl substituent generally exhibit substantially reduced potency [1]. Docking studies in this series indicate that the N-phenyl ring occupies a hydrophobic sub-pocket critical for binding affinity [1].

Structure–activity relationship Binding affinity Hydrophobic interaction

Molecular Weight Within Optimal Range for CNS Drug-Likeness Relative to Heavier Triazolo[4,5-d]pyrimidine Analogs

With a molecular weight of 298.30 g/mol, the target compound falls below the commonly cited CNS drug-likeness threshold of MW < 400 and is significantly lighter than many published triazolo[4,5-d]pyrimidine lead compounds. For example, the potent USP28 inhibitor compound 19 reported by Liu et al. has a molecular weight exceeding 400 g/mol [1]. The lower molecular weight of the target compound, combined with its moderate lipophilicity and low hydrogen bond donor count (1 HBD), places it in favorable physicochemical space for both oral bioavailability and potential CNS exposure, should target engagement in the central nervous system be desired.

Drug-likeness CNS penetration Physicochemical property

Patent Landscape Indicates Freedom to Operate in Chemical Space Distinct from Dominated GCN2 and USP28 Chemotypes

The triazolo[4,5-d]pyrimidine scaffold is claimed in multiple patent families, including EP1392312 (purinergic receptor antagonists, Vernalis Research Ltd.) [1] and WO2014012994 (GCN2 inhibitors, Merck Patent GmbH) [2]. However, the specific substitution pattern of the target compound—N3-ethyl combined with N-phenylacetamide at the 6-position—does not appear among the exemplified compounds in these dominant patent families. This suggests that CAS 1070807-05-4 occupies a distinct chemical space that may offer greater freedom to operate for organizations pursuing proprietary lead optimization programs based on this scaffold.

Patent landscape Freedom to operate Chemical intellectual property

Transparency Statement: Direct Comparative Biological Data for This Specific Compound Are Absent from the Published Literature

As of the evidence cutoff date, no primary research articles, patents, or authoritative database entries (PubChem, ChEMBL, BindingDB) report quantitative biological assay data—including IC50, Ki, Kd, EC50, or cellular activity values—specifically for the compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide (CAS 1070807-05-4). This compound appears to be a commercially available screening compound that has not yet been the subject of peer-reviewed pharmacological characterization. All differentiation evidence presented in this guide is therefore derived from class-level SAR trends, calculated physicochemical properties, and patent landscape analysis. Users requiring target engagement data for procurement decisions should request custom profiling from the vendor or commission independent biochemical screening against their target(s) of interest.

Data availability Screening compound Experimental characterization

Recommended Application Scenarios for 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide Based on Available Evidence


Hit-Finding Campaigns Targeting GCN2 Kinase: Structurally Differentiated Starting Point

The target compound's N3-ethyl/N-phenylacetamide substitution pattern is structurally distinct from the exemplified GCN2 inhibitors in the Liao et al. (2018) series, where the most potent analogs carry N3-aryl or N3-benzyl substituents [1]. Using CAS 1070807-05-4 as a screening hit in a GCN2 biochemical assay (e.g., ADP-Glo kinase assay at 10 μM) provides a structurally novel chemotype that, if active, would immediately expand the SAR landscape and offer new vectors for optimization. The predicted moderate lipophilicity and low molecular weight further support its suitability as a hit-to-lead starting point with room for property-based optimization.

USP28 Deubiquitinase Inhibitor Screening: Filling the N-Phenylacetamide SAR Gap

The comprehensive SAR study by Liu et al. (2020) established that N-phenyl and substituted N-phenyl acetamide derivatives of [1,2,3]triazolo[4,5-d]pyrimidine are capable of potent USP28 inhibition with selectivity over USP7 and LSD1 [2]. The target compound, with its unsubstituted N-phenylacetamide group combined with an N3-ethyl substituent, represents a systematic SAR probe that fills a gap in the reported substitution matrix. Procurement for USP28 Ub-AMC hydrolysis assays at concentrations of 0.1–100 μM would directly test whether the N3-ethyl group is tolerated or beneficial for USP28 inhibitory activity relative to the published N3-aryl and N3-benzyl analogs.

Kinase Selectivity Panel Screening: Exploiting the Low Molecular Weight Advantage

Triazolo[4,5-d]pyrimidines are recognized as a privileged kinase inhibitor scaffold with potential polypharmacology. The GCN2 inhibitor series reported by Liao et al. (2018) demonstrated selectivity over PERK, HRI, and IRE1, but broader kinome selectivity was not exhaustively profiled [1]. The target compound's low molecular weight (298.30 g/mol) relative to optimized leads makes it an ideal candidate for broad kinome profiling (e.g., DiscoverX KINOMEscan at 1 μM) to identify additional kinase targets and assess selectivity liabilities early in the hit triage process.

Medicinal Chemistry Scaffold Decoration: Protecting IP Position in Uncrowded Chemical Space

Patent analysis indicates that the N3-ethyl/N-phenylacetamide substitution pattern is not exemplified in the major triazolo[4,5-d]pyrimidine patent families (EP1392312 for purinergic receptors, WO2014012994 for GCN2) [3]. Organizations seeking to build proprietary compound libraries around this scaffold can procure CAS 1070807-05-4 as a synthetic intermediate or scaffold for parallel library synthesis, with reduced risk of stepping into competitor patent claims. The compound contains two diversification points—the N-phenyl ring and the N3-ethyl group—that can be independently modified to generate novel analogs with strong composition-of-matter patent potential.

Quote Request

Request a Quote for 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.